molecular formula C12H15NO2S B1610267 N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide CAS No. 216578-30-2

N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B1610267
CAS No.: 216578-30-2
M. Wt: 237.32 g/mol
InChI Key: FFSQVTSZRRDXMW-UHFFFAOYSA-N
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Description

N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide involves the inhibition of PDE4, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This, in turn, leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines, resulting in the suppression of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), while increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide is its potent anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research on N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide. One of the areas of interest is the potential use of this compound as a therapeutic agent for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Another area of interest is the development of more potent and selective PDE4 inhibitors, which may have fewer side effects and a longer half-life than this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound, which may lead to the development of more effective therapeutic strategies.

Scientific Research Applications

N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme phosphodiesterase type 4 (PDE4), which is involved in the regulation of inflammation and immune response. This compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases.

Properties

IUPAC Name

N-cyclopent-3-en-1-yl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2-3,6-9,11,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSQVTSZRRDXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460545
Record name N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216578-30-2
Record name N-(Cyclopent-3-en-1-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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